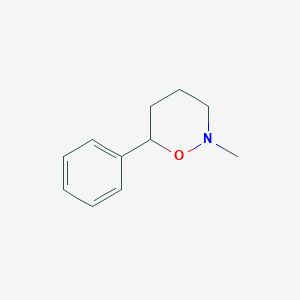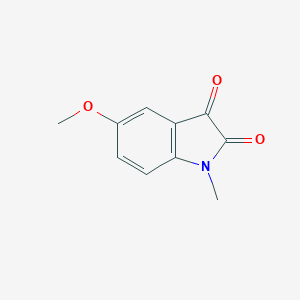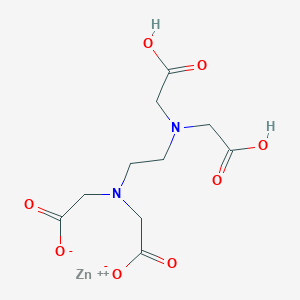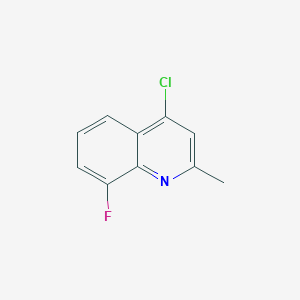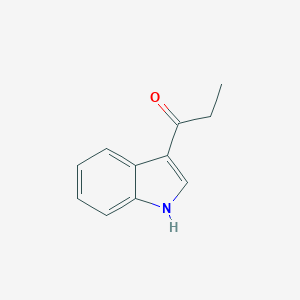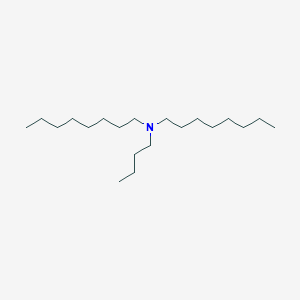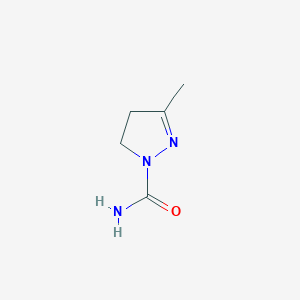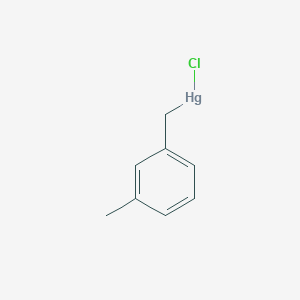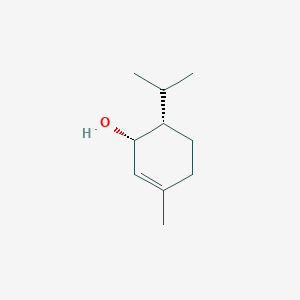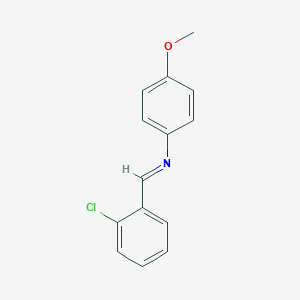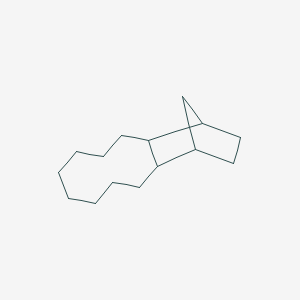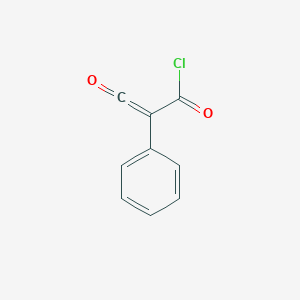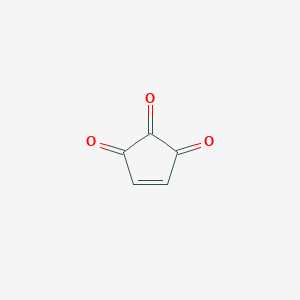
Cyclopent-4-ene-1,2,3-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopent-4-ene-1,2,3-trione is a cyclic diketone that is widely used in the field of organic chemistry. It is also known as maleic anhydride cyclopentadiene adduct or MCA. The compound has a unique structure that makes it useful in various chemical reactions.
Mécanisme D'action
The mechanism of action of cyclopent-4-ene-1,2,3-trione is not well understood. However, it is believed that the compound acts as a Michael acceptor in organic reactions. It can also undergo Diels-Alder reactions with various dienes.
Effets Biochimiques Et Physiologiques
Cyclopent-4-ene-1,2,3-trione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have anti-inflammatory and antitumor properties. The compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopent-4-ene-1,2,3-trione has several advantages for lab experiments. It is readily available and relatively inexpensive. The compound is also stable and can be stored for long periods of time. However, the compound is highly reactive and can be difficult to handle. It can also be toxic and should be handled with care.
Orientations Futures
There are several future directions for the use of cyclopent-4-ene-1,2,3-trione in scientific research. One potential area of research is the development of new synthetic routes for the compound. Another area of research is the use of the compound in the synthesis of new natural products. The compound could also be studied for its potential use in the treatment of various diseases such as cancer and inflammation.
Conclusion:
Cyclopent-4-ene-1,2,3-trione is a useful compound in organic chemistry with various scientific research applications. The compound has a unique structure that makes it useful in various chemical reactions. It has been used in the synthesis of natural products and has anti-inflammatory and antitumor properties. The compound has several advantages for lab experiments but can be difficult to handle. There are several future directions for the use of the compound in scientific research.
Méthodes De Synthèse
Cyclopent-4-ene-1,2,3-trione can be synthesized by the reaction of maleic anhydride with cyclopentadiene. The reaction takes place in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product obtained is a solid with a melting point of 52-54°C.
Applications De Recherche Scientifique
Cyclopent-4-ene-1,2,3-trione has various scientific research applications. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in organic reactions such as Diels-Alder reactions, Michael additions, and cycloadditions. The compound has been used in the synthesis of natural products such as alkaloids, flavonoids, and terpenes.
Propriétés
Numéro CAS |
15548-56-8 |
|---|---|
Nom du produit |
Cyclopent-4-ene-1,2,3-trione |
Formule moléculaire |
C5H2O3 |
Poids moléculaire |
110.07 g/mol |
Nom IUPAC |
cyclopent-4-ene-1,2,3-trione |
InChI |
InChI=1S/C5H2O3/c6-3-1-2-4(7)5(3)8/h1-2H |
Clé InChI |
GSGMKOPCDJFHEF-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=O)C1=O |
SMILES canonique |
C1=CC(=O)C(=O)C1=O |
Autres numéros CAS |
15548-56-8 |
Synonymes |
Cyclopent-4-ene-1,2,3-trione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)
